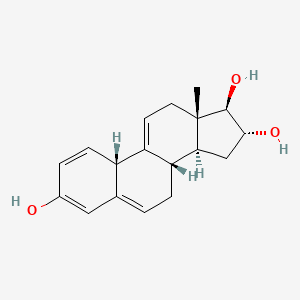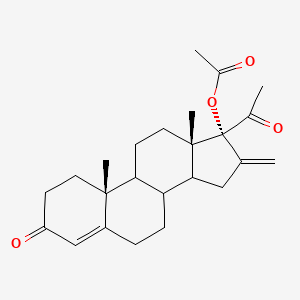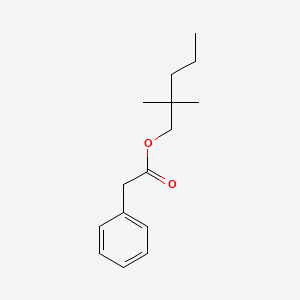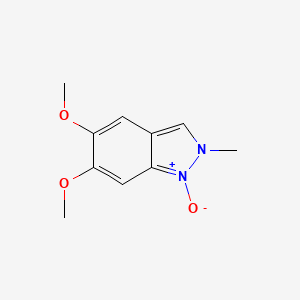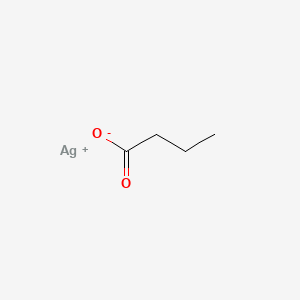
Butanoic acid silver(i)salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Direct Reaction with Silver(I) Fluoride
Method: A one-pot, water-free method involves the direct reaction of silver(I) fluoride (AgF) with butanoic acid in a non-aqueous solvent.
-
Reaction with Silver Nitrate
Method: Another common method involves reacting butanoic acid with silver nitrate (AgNO₃) in an aqueous solution.
Conditions: The reaction is performed at room temperature, and the product is precipitated out of the solution.
Industrial Production Methods
Industrial production methods for butanoic acid silver(I) salt are similar to laboratory methods but are scaled up to accommodate larger quantities. The choice of method depends on the desired purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- Butanoic acid silver(I) salt can undergo oxidation reactions, where the silver ion (Ag⁺) is reduced to metallic silver (Ag).
-
Reduction
- The compound can also participate in reduction reactions, where the silver ion is reduced to its elemental form.
-
Substitution
- In substitution reactions, the silver ion can be replaced by other metal ions or organic groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), hydrazine (N₂H₄).
Solvents: Water, ethanol, non-aqueous solvents like acetonitrile.
Major Products Formed
Oxidation: Metallic silver (Ag), carbon dioxide (CO₂).
Reduction: Elemental silver (Ag).
Substitution: Various metal butyrates or organic derivatives.
Scientific Research Applications
Butanoic acid silver(I) salt has several applications in scientific research:
-
Chemistry
- Used as a precursor for the synthesis of silver nanoparticles.
- Employed in photothermographic imaging materials .
-
Biology
-
Medicine
-
Industry
- Utilized in the production of conductive inks and coatings.
- Applied in catalysis for organic synthesis reactions .
Mechanism of Action
The mechanism of action of butanoic acid silver(I) salt involves the interaction of the silver ion (Ag⁺) with biological molecules. The silver ion can disrupt bacterial cell membranes, leading to cell death. Additionally, silver ions can interact with thiol groups in proteins, inhibiting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
-
Silver Acetate (C₂H₃AgO₂)
- Similar in structure but with a shorter carbon chain.
- Used in similar applications, such as antimicrobial agents and catalysts.
-
Silver Propionate (C₃H₅AgO₂)
- Slightly longer carbon chain than silver acetate.
- Also used in antimicrobial and catalytic applications.
-
Silver Hexanoate (C₆H₁₁AgO₂)
- Longer carbon chain than butanoic acid silver(I) salt.
- Used in similar applications but with different solubility and reactivity properties.
Uniqueness
Butanoic acid silver(I) salt is unique due to its balance of chain length and reactivity. It offers a good compromise between solubility and antimicrobial activity, making it suitable for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C4H7AgO2 |
|---|---|
Molecular Weight |
194.97 g/mol |
IUPAC Name |
silver;butanoate |
InChI |
InChI=1S/C4H8O2.Ag/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1 |
InChI Key |
JKOCEVIXVMBKJA-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(=O)[O-].[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-Acetamido-2-hydroxy-phenyl)sulfanyl-3-hydroxy-phenyl]acetamide](/img/structure/B13794080.png)
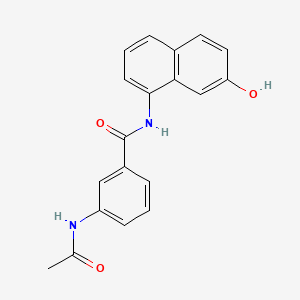

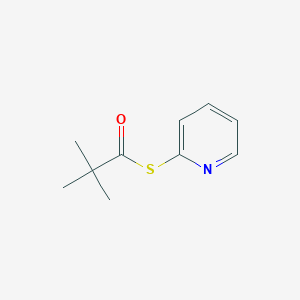
![2-Amino-5-[(dimethylamino)methyl]benzoic acid](/img/structure/B13794107.png)

![Tricyclo[3.2.1.0(2,4)]oct-6-ene, 3-(2-methyl-1-propenylidene)-](/img/structure/B13794119.png)
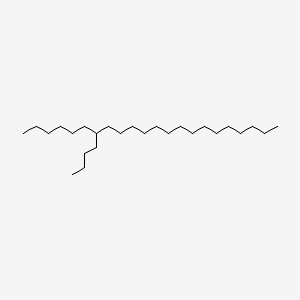
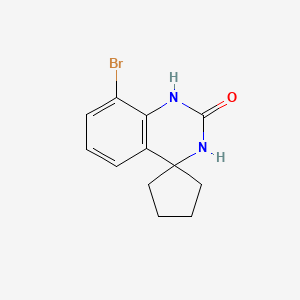
![1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)
